

Application Notes and Protocols for BGB-8035

In Vitro Assays

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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Introduction

BGB-8035 is a highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][4] **BGB-8035** has demonstrated potent antitumor and anti-arthritis activity in preclinical models.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and selectivity of **BGB-8035**.

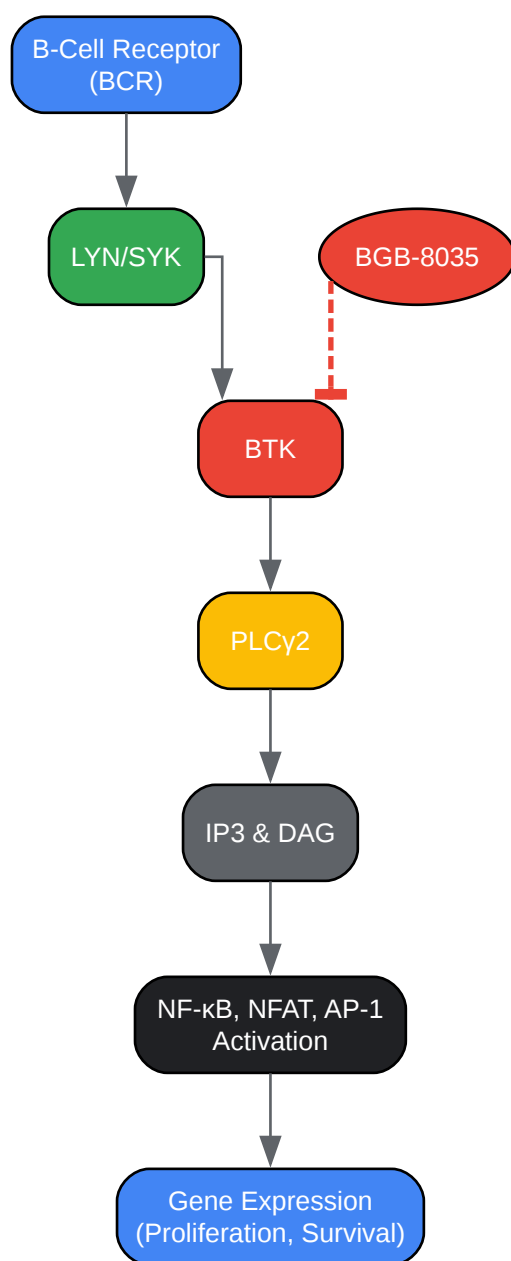
Data Presentation

The inhibitory activity of **BGB-8035** against BTK and other kinases is summarized in the table below. The data demonstrates the high selectivity of **BGB-8035** for BTK over other kinases such as TEC and EGFR.[1]

Kinase	IC50 (nM)
BTK	1.1
TEC	99
EGFR	621

Signaling Pathway

The following diagram illustrates the role of BTK in the B-cell receptor (BCR) signaling pathway. **BGB-8035** covalently binds to BTK, inhibiting its downstream signaling and subsequent activation of pathways involved in B-cell proliferation and survival.



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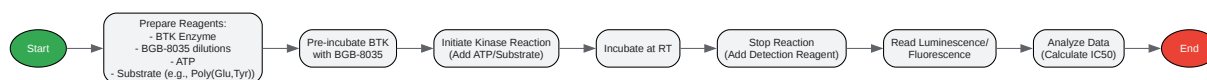
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of **BGB-8035** on BTK.

Experimental Protocols

BTK Biochemical Assay Protocol

This protocol describes a biochemical assay to determine the in vitro potency of **BGB-8035** against purified BTK enzyme.

Experimental Workflow:



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Caption: General workflow for an in vitro biochemical kinase assay.

Materials:

- Recombinant human BTK enzyme
- **BGB-8035**
- Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
- ATP
- Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 96-well or 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BGB-8035** in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions made to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
- **Enzyme and Substrate Preparation:** Dilute the BTK enzyme and substrate to their final concentrations in the kinase buffer.
- **Assay Plate Setup:**
 - Add 2.5 µL of the diluted **BGB-8035** or DMSO (vehicle control) to the appropriate wells of the assay plate.
 - Add 2.5 µL of the diluted BTK enzyme solution to all wells except the "no enzyme" control wells.
 - Add 2.5 µL of kinase buffer to the "no enzyme" control wells.
- **Pre-incubation:** Gently mix the plate and incubate for 30-60 minutes at room temperature to allow for covalent bond formation between **BGB-8035** and BTK.
- **Kinase Reaction Initiation:** Add 2.5 µL of the ATP/substrate mixture to all wells to start the kinase reaction. The final ATP concentration should be at or near the K_m for BTK.
- **Reaction Incubation:** Incubate the plate for 60 minutes at room temperature.
- **Signal Detection:**
 - Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** Calculate the percent inhibition for each **BGB-8035** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based BTK Occupancy Assay Protocol

This protocol measures the ability of **BGB-8035** to engage and inhibit BTK within a cellular context.

Materials:

- Human B-cell lymphoma cell line (e.g., Ramos)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **BGB-8035**
- Anti-IgM antibody
- Lysis buffer
- Antibodies for Western blotting: anti-phospho-BTK (Y223), anti-total BTK, and a loading control (e.g., anti-GAPDH)
- Secondary antibodies conjugated to HRP
- Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

Procedure:

- Cell Culture and Treatment:
 - Culture Ramos cells to a density of $1-2 \times 10^6$ cells/mL.
 - Treat the cells with various concentrations of **BGB-8035** or DMSO (vehicle control) for 2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the B-cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at 37°C.

- Cell Lysis:
 - Pellet the cells by centrifugation and wash once with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-BTK.
 - To normalize the data, strip the membrane and re-probe with antibodies against total BTK and a loading control.
 - Calculate the inhibition of BTK phosphorylation at each **BGB-8035** concentration and determine the IC50 value.

Disclaimer

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References

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- To cite this document: BenchChem. [Application Notes and Protocols for BGB-8035 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11932756#bgb-8035-in-vitro-assay-protocol>]

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